Advanced Technical Guide & Safety Data Framework: 1-(2-Amino-6-chloropyridin-3-yl)ethan-1-one (CAS 1211520-37-4)
Advanced Technical Guide & Safety Data Framework: 1-(2-Amino-6-chloropyridin-3-yl)ethan-1-one (CAS 1211520-37-4)
Executive Summary
As a Senior Application Scientist in early-stage drug discovery, navigating the intersection of chemical safety and synthetic utility is paramount. 1-(2-Amino-6-chloropyridin-3-yl)ethan-1-one (CAS 1211520-37-4) is a highly functionalized, bifunctional pyridine building block. Structurally, it is an ortho-aminoacetophenone analog embedded within a pyridine core, making it a privileged intermediate for the synthesis of complex heterocycles, particularly pyrido[2,3-d]pyrimidines—a scaffold ubiquitous in modern kinase inhibitor design.
However, halogenated aminopyridines present specific toxicological challenges[1]. The electron-withdrawing chloro group increases the molecule's lipophilicity, potentially enhancing dermal penetration, while the fine powder morphology poses an acute inhalation risk. This whitepaper synthesizes standard Safety Data Sheet (SDS) parameters into a field-proven, self-validating technical guide designed for researchers and drug development professionals.
Physicochemical Profiling & Structural Causality
To safely handle and effectively react this compound, one must understand how its structure dictates its physical behavior. The amino group (-NH2) acts as a hydrogen bond donor, while the acetyl oxygen, pyridine nitrogen, and chloro group act as acceptors. This network often results in a crystalline powder prone to static cling, requiring specific handling techniques to prevent aerosolization.
Table 1: Quantitative Physicochemical Properties
| Property | Value | Causality / Impact on Handling & Synthesis |
| Molecular Formula | C7H7ClN2O | Halogenated aromatic; requires specialized halogenated waste disposal protocols. |
| Molecular Weight | 170.60 g/mol | Low molecular weight increases volatility potential if mechanically aerosolized. |
| Physical State | Solid (Powder) | Prone to static charge; necessitates the use of anti-static weighing tools. |
| Solubility | DMSO, DMF, DCM | High lipophilicity enhances the risk of rapid dermal absorption upon contact. |
| Reactivity Profile | Deactivated Nucleophile | The electron-withdrawing -Cl and acetyl groups reduce the nucleophilicity of the -NH2 group, requiring elevated temperatures for condensation. |
Toxicological Profile & Hazard Mitigation (Core SDS Translation)
Standard SDS documents list hazards but rarely explain the why. Below is the translated hazard framework based on , detailing the mechanistic causality behind each safety mandate.
Table 2: GHS Hazard Summary & Mitigation Strategy
| Hazard Class | GHS Statement | Causality & Mechanism | Validated Mitigation Strategy |
| Acute Toxicity | H302: Harmful if swallowed | Systemic absorption of halogenated pyridines can lead to hepatotoxicity via cytochrome P450 oxidation. | Strict prohibition of food/drink in the lab; mandatory hand-washing post-handling. |
| Skin Irritation | H315: Causes skin irritation | The lipophilic chloro-pyridine core disrupts epidermal lipid bilayers, causing localized dermatitis. | Nitrile gloves (≥0.11 mm thickness); lab coat with snug cuffs. |
| Eye Irritation | H319: Serious eye irritation | Micro-particulates cause mechanical abrasion and chemical damage to the cornea. | Tight-fitting safety goggles; absolute prohibition of contact lenses during handling. |
| STOT (Single) | H335: Respiratory irritation | Inhalation of fine dust triggers acute mucosal inflammation in the upper respiratory tract. | Handle exclusively within a Ventilated Balance Enclosure (VBE) or Class II Fume Hood. |
Validated Experimental Workflows
Every protocol in a high-functioning laboratory must be a self-validating system —meaning the procedure inherently proves its own success or failure before the next step begins.
Protocol 1: High-Containment Weighing and Solubilization
To mitigate the inhalation risk of H335, dry powder transfer must be minimized.
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Preparation: Ensure the Ventilated Balance Enclosure (VBE) is operating at a face velocity of 0.4–0.6 m/s. Equip anti-static spatulas and a grounded weigh boat.
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Tare & Transfer: Tare the closed weigh boat. Transfer the estimated required mass of CAS 1211520-37-4 into the boat.
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Validation (Mass Balance Check): Weigh the stock bottle before and after the transfer. Validation Gate: The mass lost from the stock bottle must equal the mass gained in the weigh boat (±0.5%). If a discrepancy exists, a spill or aerosolization event has occurred.
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In-Situ Solubilization: Do not transport the dry powder across the lab. Instead, inject the primary reaction solvent (e.g., DMSO or DMF) directly into the weigh boat/vial inside the VBE. Transport only the solubilized, non-aerosolizable liquid to the main reaction hood.
Workflow for the safe handling and containment of CAS 1211520-37-4.
Protocol 2: Synthetic Diversification (Pyrido[2,3-d]pyrimidine Synthesis)
This compound is uniquely primed for condensation reactions. The following protocol outlines its conversion into a kinase-privileged pyrido-pyrimidine scaffold, supported by standard.
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Enaminone Formation: Combine CAS 1211520-37-4 (1.0 eq) with N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq) in anhydrous toluene. Reflux at 110°C for 4 hours.
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In-Process Control (IPC) Validation: Extract a 5 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS. Validation Gate: The reaction is complete when the starting material peak (m/z 171 [M+H]+) is entirely replaced by the enaminone intermediate peak (m/z 226 [M+H]+).
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Cyclization: Concentrate the mixture in vacuo. Redissolve the crude enaminone in glacial acetic acid. Add a primary amine (e.g., aniline, 1.2 eq) and heat to 90°C for 6 hours.
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Final Validation: Precipitate the product using ice water, filter, and confirm the cyclized pyrido[2,3-d]pyrimidine mass via high-resolution mass spectrometry (HRMS).
Synthetic pathway converting CAS 1211520-37-4 into a pyrido[2,3-d]pyrimidine scaffold.
Spill Management & Decontamination Protocol
In the event of a breach in containment, standard dry-sweeping is strictly prohibited as it exacerbates the H335 inhalation hazard by aerosolizing the powder.
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Containment: Immediately isolate the area. Do not attempt to brush the powder.
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Chemical Neutralization & Absorption: Dampen a highly absorbent pad with a low-volatility solvent (e.g., PEG-400 or a 10% alkaline detergent solution). Gently place the pad over the spill to suppress dust. The lipophilic nature of the compound ensures it will partition into the detergent layer.
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Surface Decontamination: Wipe the affected stainless steel or epoxy surface with a 10% bleach solution, followed by 70% Isopropyl Alcohol (IPA) to remove chemical residues.
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Validation (Fluorescence Check): Expertise Tip: Many aminopyridine derivatives exhibit weak fluorescence under ultraviolet light. Pass a portable 254 nm UV lamp over the decontaminated area. The absence of fluorescence validates that the micro-particulates have been successfully removed.
References
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Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standard (29 CFR 1910.132). Retrieved from[Link]
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European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment. Retrieved from[Link]
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National Center for Biotechnology Information (NCBI). Recent Advances in the Synthesis and Biological Activity of Pyrido[2,3-d]pyrimidines. Retrieved from[Link]
